BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE

Description

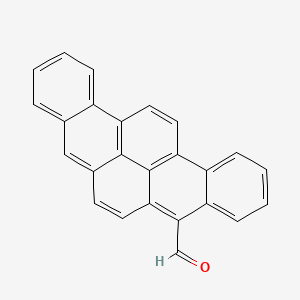

Benzo(rst)pentaphene-5-carboxaldehyde is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carboxaldehyde functional group. The compound is classified as a questionable carcinogen, with experimental tumorigenic data indicating a subcutaneous mouse TDLo (lowest toxic dose) of 72 mg/kg over 9 weeks . Upon thermal decomposition, it emits acrid smoke and irritating fumes, a characteristic shared with many PAHs .

Properties

CAS No. |

63040-53-9 |

|---|---|

Molecular Formula |

C25H14O |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde |

InChI |

InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-12-11-20-17-6-2-1-5-15(17)13-16-9-10-22(23)25(21)24(16)20/h1-14H |

InChI Key |

KXXBSQCVRSXSMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C6=CC=CC=C6C(=C54)C=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[rst]pentaphene-5-carbaldehyde typically involves the functionalization of benzo[rst]pentaphene. One common method includes the formylation of benzo[rst]pentaphene using Vilsmeier-Haack reaction, where benzo[rst]pentaphene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .

Industrial Production Methods: Industrial production of benzo[rst]pentaphene-5-carbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

Types of Reactions:

Oxidation: Benzo[rst]pentaphene-5-carbaldehyde can undergo oxidation reactions to form benzo[rst]pentaphene-5-carboxylic acid.

Reduction: The aldehyde group can be reduced to form benzo[rst]pentaphene-5-methanol.

Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products:

Oxidation: Benzo[rst]pentaphene-5-carboxylic acid.

Reduction: Benzo[rst]pentaphene-5-methanol.

Substitution: Various halogenated or nitrated derivatives of benzo[rst]pentaphene-5-carbaldehyde.

Scientific Research Applications

Benzo[rst]pentaphene-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[rst]pentaphene-5-carbaldehyde involves its interaction with molecular targets through its aromatic rings and aldehyde group. Upon light activation, it can generate reactive oxygen species, leading to oxidative stress in biological systems . This property is harnessed in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative damage.

Comparison with Similar Compounds

8-Methylbenzo(rst)pentaphene-5-carboxaldehyde

This methyl-substituted derivative serves as the closest structural analog. Key differences include:

- Functional Group : Both compounds share the carboxaldehyde group, but the methyl derivative includes an additional methyl substituent at position 6.

- Toxicity: The methylated form exhibits confirmed tumorigenic activity in murine models, while data for the non-methylated form remains inferred .

- Reactivity : The methyl group may sterically hinder reactions at the aldehyde site compared to the parent compound.

Dibenzo[ij,rst]phenanthro[9,10,1,2-defg]pentaphene

This PAH, documented in NIST Special Publication 922, shares a similar pentaphene backbone but lacks the aldehyde functional group .

- Molecular Weight : ~340–344 g/mol (approximated based on PAH trends).

Benzo[rst]dinaphtho-5

Its properties are dominated by aromatic π-π interactions, contrasting with the electrophilic aldehyde in the target compound .

Functional Group-Based Comparison: Aldehyde-Containing Analogs

5-Benzofurancarboxaldehyde,2-(4-pentylbenzoyl)- (CAS 300665-10-5)

This benzofuran derivative includes an aldehyde group but differs significantly in core structure:

- Molecular Formula : C₂₁H₂₀O₃ (vs. C₂₆H₁₆O for the methylated pentaphene analog) .

- Reactivity : The aldehyde group enables condensation reactions, but the benzofuran moiety introduces distinct electronic effects compared to pentaphene systems .

Key Research Findings

- Structural Impact on Reactivity: The aldehyde group in this compound enhances electrophilicity, enabling participation in Schiff base formation or nucleophilic additions—a property absent in non-aldehyde PAHs .

- Carcinogenicity Trends: Methylation at position 8 in the analog correlates with measurable tumorigenicity, suggesting substituent position critically influences toxicity .

- Thermal Stability : Both the target compound and its methylated analog decompose into hazardous fumes, underscoring handling precautions for PAH-aldehydes .

Biological Activity

Benzo[rst]pentaphene-5-carboxaldehyde (BPP-5-CHO) is a polycyclic aromatic hydrocarbon (PAH) notable for its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BPP-5-CHO has a molecular formula of and a molecular weight of approximately 330.378 g/mol. The compound is characterized by its multiple fused aromatic rings, which contribute to its stability and reactivity patterns compared to related compounds in the PAH family.

Biological Activity Overview

While research on the biological activity of BPP-5-CHO is limited, several studies have highlighted its potential in various contexts:

- DNA Intercalation : BPP-5-CHO has shown the ability to intercalate into DNA, a property that is often associated with anti-cancer agents. This intercalation can disrupt normal cellular processes, potentially leading to apoptosis in cancer cells.

- Topoisomerase Inhibition : Some derivatives of benzo[rst]pentaphene have demonstrated inhibitory effects on topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can prevent cancer cell proliferation.

- Photophysical Properties : The compound exhibits interesting photophysical properties that could be exploited for biological imaging or as therapeutic agents in photodynamic therapy.

Comparative Analysis with Other PAHs

The following table compares BPP-5-CHO with other notable PAHs regarding their biological activities and properties:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| Benzo[a]pyrene | Polycyclic Aromatic Hydrocarbon | Known carcinogen; extensively studied for toxicity | Strong mutagenic properties; DNA damage |

| Dibenz[a,h]anthracene | Polycyclic Aromatic Hydrocarbon | Exhibits strong mutagenic properties | Potent carcinogen; associated with lung cancer |

| Benzo[g,h,i]perylene | Polycyclic Aromatic Hydrocarbon | Notable for high stability and electron affinity | Limited biological activity; low toxicity |

| Benzo[rst]pentaphene-5-CHO | Polycyclic Aromatic Hydrocarbon | Aldehyde functionalization | Potential anti-cancer properties; DNA intercalation |

Case Study 1: Interaction with DNA

Research has indicated that BPP-5-CHO may bind to DNA, influencing gene expression and cellular processes. A study demonstrated that compounds within the benzo[rst]pentaphene family could effectively disrupt the structure of double-stranded DNA, leading to increased apoptosis in cancer cell lines.

Case Study 2: Topoisomerase Inhibition

In vitro assays have shown that certain derivatives of benzo[rst]pentaphene inhibit topoisomerase II, an enzyme crucial for DNA replication. This inhibition was linked to reduced viability in cancer cell lines treated with these compounds, suggesting a mechanism through which BPP-5-CHO may exert anti-cancer effects .

Future Directions in Research

Further investigations are necessary to fully elucidate the biological mechanisms underlying the activity of BPP-5-CHO. Key areas for future research include:

- Mechanistic Studies : Detailed studies on how BPP-5-CHO interacts with specific proteins and nucleic acids.

- Toxicological Assessments : Comprehensive toxicity studies to understand the safety profile of BPP-5-CHO in potential therapeutic applications.

- Therapeutic Applications : Exploration of its use in combination therapies for cancer treatment, particularly focusing on its photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.